molecular formula C6H12N2O2 B1422836 N'-Hydroxyoxane-4-carboximidamide CAS No. 1251517-22-2

N'-Hydroxyoxane-4-carboximidamide

Cat. No.: B1422836
CAS No.: 1251517-22-2
M. Wt: 144.17 g/mol
InChI Key: MWBJZODENFIFCL-UHFFFAOYSA-N
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Description

N'-Hydroxyoxane-4-carboximidamide is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-Hydroxyoxane-4-carboximidamide, with the CAS Number 1251517-22-2, is a chemical compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6_6H12_{12}N2_2O2_2 and a molecular weight of 144.17 g/mol. Its structure features a hydroxyl group attached to an oxane ring and a carboximidamide functional group, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its derivatives, which have demonstrated significant antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial and antifungal effects. The mechanisms of action may involve:

  • Disruption of microbial cell walls
  • Interference with metabolic pathways essential for microbial survival.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various derivatives against common pathogens, showing a notable reduction in bacterial growth at specific concentrations.
  • Antifungal Activity : Another investigation focused on the antifungal effects against Candida species, revealing a dose-dependent inhibition of fungal growth.

Anticancer Activity

This compound has been explored for its role in cancer treatment, particularly through its ability to inhibit the oncogenic activities of the epigenetic regulator UHRF1 (ubiquitin-like, containing PHD and RING finger domains 1), which is often overexpressed in cancers.

The compound's mechanism involves downregulating UHRF1 in tumor cells, leading to:

  • Reactivation of tumor-suppressor genes
  • Inhibition of cell proliferation
  • Induction of apoptosis in cancerous cells.

Interaction Studies

Studies have assessed the binding affinity of this compound with various biological targets. These investigations are crucial for understanding how modifications to the compound can enhance efficacy or reduce toxicity in drug formulations.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
N'-Hydroxy-4-methoxybenzenecarboximidamide22343270Contains a methoxy group; used in organic synthesis
N-Hydroxy-2-methylthiolane-2-carboximidamide1868633-76-4Features a thiolane ring; potential medicinal uses
N-Hydroxyimide derivativesVariousKnown for utility in multi-component reactions

This compound stands out due to its specific oxane structure combined with carboximidamide functionality, conferring distinct reactivity patterns not present in other similar compounds.

Research Findings Summary

Research findings indicate that this compound has significant potential across various therapeutic areas:

  • Antimicrobial Applications : Effective against multiple bacterial and fungal strains.
  • Cancer Therapeutics : Inhibits oncogenic pathways and promotes apoptosis.

Properties

IUPAC Name

N'-hydroxyoxane-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJZODENFIFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251517-22-2
Record name N'-hydroxyoxane-4-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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